2-(alpha-Propoxybenzyl)-2-imidazoline-

CAS No.: 33236-21-4

Cat. No.: VC19672466

Molecular Formula: C13H18N2O

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 33236-21-4 |

|---|---|

| Molecular Formula | C13H18N2O |

| Molecular Weight | 218.29 g/mol |

| IUPAC Name | 2-[phenyl(propoxy)methyl]-4,5-dihydro-1H-imidazole |

| Standard InChI | InChI=1S/C13H18N2O/c1-2-10-16-12(13-14-8-9-15-13)11-6-4-3-5-7-11/h3-7,12H,2,8-10H2,1H3,(H,14,15) |

| Standard InChI Key | QNGDOQFAQQYFNF-UHFFFAOYSA-N |

| Canonical SMILES | CCCOC(C1=CC=CC=C1)C2=NCCN2 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

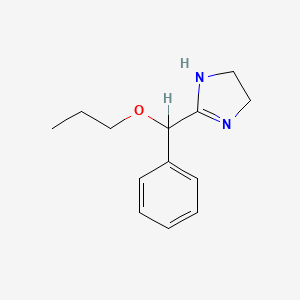

2-(alpha-Propoxybenzyl)-2-imidazoline (CAS: 33236-21-4) is a bicyclic compound with the molecular formula C₁₃H₁₈N₂O and a molecular weight of 218.29 g/mol . The structure comprises an imidazoline ring (a five-membered ring with two nitrogen atoms) substituted at the 2-position by a benzyl group modified with a propoxy chain at the alpha carbon (Figure 1). The IUPAC name is 2-[phenyl(propoxy)methyl]-4,5-dihydro-1H-imidazole, reflecting its propoxybenzyl side chain and partially saturated imidazole core .

Stereochemical and Conformational Features

The compound exhibits stereoisomerism due to the chiral center at the alpha carbon of the propoxybenzyl group. Computational models reveal that the 3D conformation adopts a twisted boat configuration for the imidazoline ring, with the propoxy chain extending perpendicularly to the aromatic plane . This geometry may influence its binding affinity to biological targets, as discussed in later sections.

Synthetic Methodologies

Table 1: Optimization of Decarboxylation Conditions for Imidazoline Synthesis

| Entry | Acid Additive | Yield (%) | Selectivity (trans:cis) |

|---|---|---|---|

| 1 | Benzoic acid | 78 | 59:16 |

| 2 | Acetic acid | 75 | 57:18 |

| 3 | Citric acid | 72 | 55:20 |

| 8 | Benzoic acid + H₂O | 86 | 86:3 |

Water enhances trans-selectivity (86% yield, Entry 8), likely by modulating protonation dynamics during ring closure .

Pharmacological Applications and Receptor Interactions

Imidazoline Receptor Agonism

2-(alpha-propoxybenzyl)-2-imidazoline belongs to the imidazoline receptor (I1) agonist class, which modulates sympathetic nervous activity. Studies in rabbits show that imidazoline derivatives like moxonidine and rilmenidine lower blood pressure by activating I1 receptors in the rostral ventrolateral medulla (RVLM) . These receptors are distinct from α₂-adrenoceptors, though cross-talk occurs: I1 activation indirectly stimulates α₂-adrenoceptors on noradrenergic terminals .

Comparative Binding Affinities

While direct binding data for 2-(alpha-propoxybenzyl)-2-imidazoline is limited, structural analogs highlight key pharmacophoric elements:

-

Propoxy Chain: Enhances lipophilicity (clogP ≈ 3.2), improving blood-brain barrier penetration .

-

Benzyl Group: Engages aromatic stacking with receptor residues.

-

Imidazoline Ring: Serves as a hydrogen bond donor/acceptor.

Drug-Likeness and ADMET Profiling

Physicochemical Properties

-

Lipophilicity (clogP): 3.1–3.5 (optimal for CNS penetration) .

-

Topological Polar Surface Area (TPSA): 32 Ų (favorable for oral bioavailability) .

-

Ligand Efficiency (LE): 0.35 (moderate, typical for imidazoline derivatives) .

Metabolic Stability

In vitro assays with human liver microsomes predict moderate hepatic clearance via CYP3A4-mediated oxidation of the propoxy chain. Phase II conjugation (glucuronidation) occurs at the imidazoline nitrogen .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume